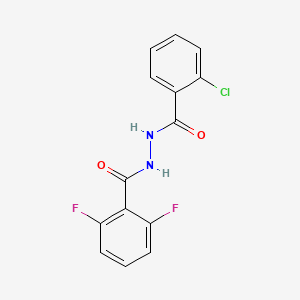
N'-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 2-chlorobenzoyl group and two fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 2,6-difluorobenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of azide derivatives.
Scientific Research Applications
N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active site or altering the enzyme’s conformation. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide
- N’-(2-Chlorobenzoyl)-2,4-difluorobenzohydrazide
- N’-(2-Chlorobenzoyl)-3,5-difluorobenzohydrazide
Uniqueness
N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H9ClF2N2O2 |
|---|---|
Molecular Weight |
310.68 g/mol |
IUPAC Name |
N'-(2-chlorobenzoyl)-2,6-difluorobenzohydrazide |
InChI |
InChI=1S/C14H9ClF2N2O2/c15-9-5-2-1-4-8(9)13(20)18-19-14(21)12-10(16)6-3-7-11(12)17/h1-7H,(H,18,20)(H,19,21) |
InChI Key |
QTKWCCXTBVXEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CC=C2F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
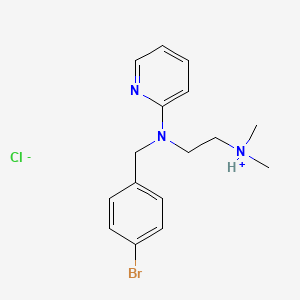


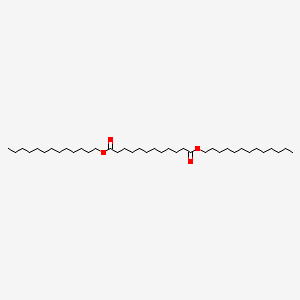
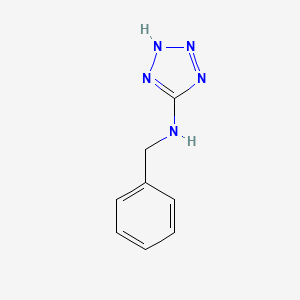


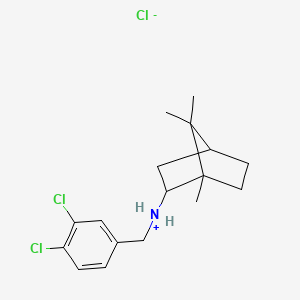
![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
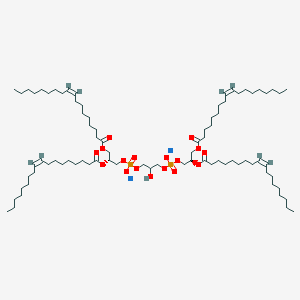
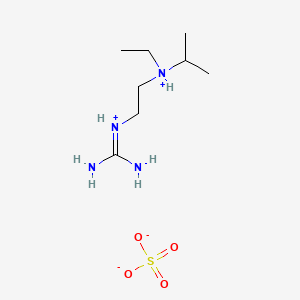
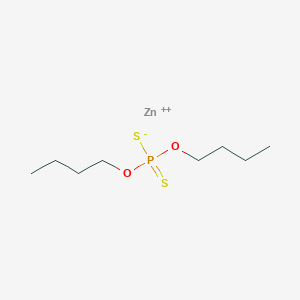
![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
